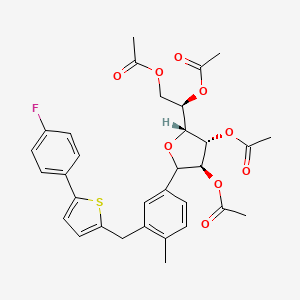
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a fluorophenyl group and diacetate moieties, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups to form the diacetate moieties. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring or fluorophenyl group.
科学的研究の応用
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and fluorophenyl group can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Diacetoxy-5-(3-((5-(4-chlorophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diacetoxy-5-(3-((5-(4-bromophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in various applications.
特性
分子式 |
C32H33FO9S |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2R,3S,4S)-3,4-diacetyloxy-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(42-29)27(39-19(3)35)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29?,30-,31+,32+/m1/s1 |
InChIキー |
MJAUJEOBRLEQIY-COODHPBESA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


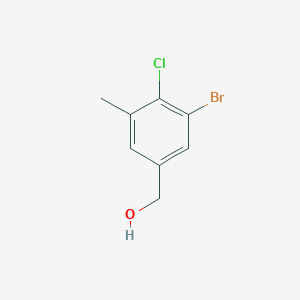
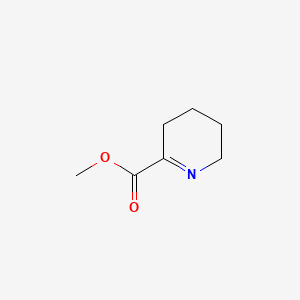
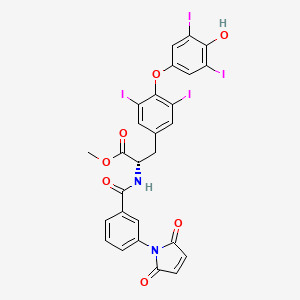
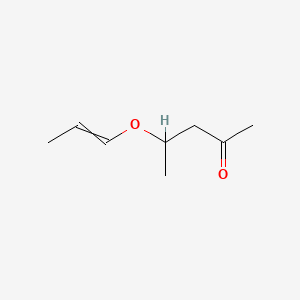
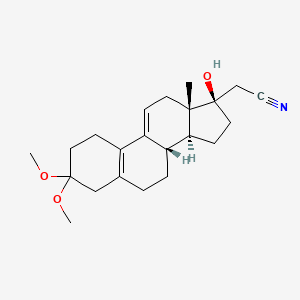
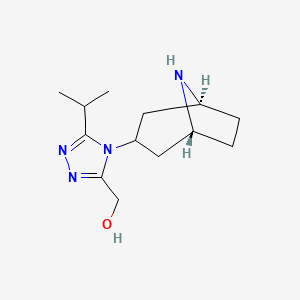
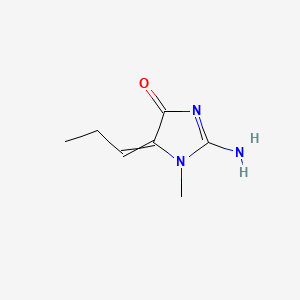

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
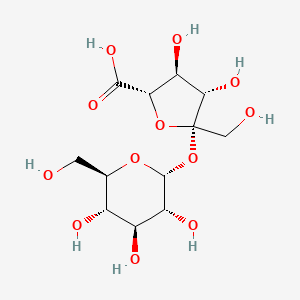
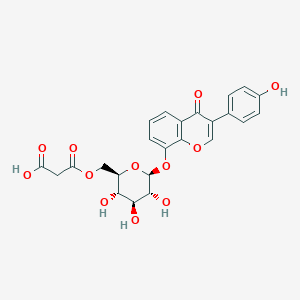
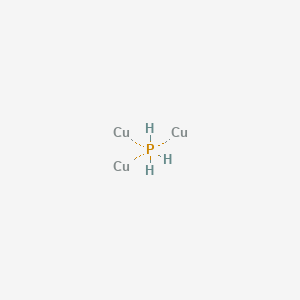
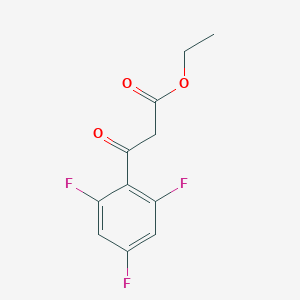
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
